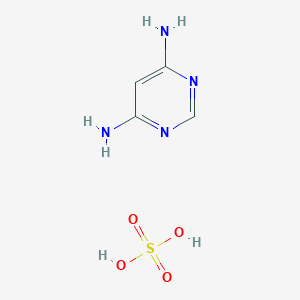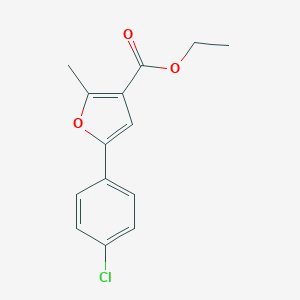![molecular formula C16H23NO B056067 1,1,7,7-Tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-8-ol CAS No. 115704-83-1](/img/structure/B56067.png)
1,1,7,7-Tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heterocyclic compounds, particularly those containing quinoline and pyrroloquinoline moieties, have been extensively studied due to their diverse biological activities and potential applications in pharmaceuticals. These compounds often exhibit antimicrobial, antifungal, and various pharmacological properties, making them subjects of interest in organic and medicinal chemistry research.
Synthesis Analysis
The synthesis of heterocyclic compounds similar to "1,1,7,7-Tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-8-ol" often involves multi-step reactions, including cyclization, acylation, and condensation processes. For instance, the synthesis of tetrahydrothieno[3,2-b]quinoline derivatives has been achieved by three-step procedures starting from amino thiophene carbonitriles and substituted cyclohexane-1,3-diones (Song & Jo, 2009).
Molecular Structure Analysis
Crystal structure analysis of related compounds, such as 5-tert-Butyl-8-methyl-2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-1-one, reveals insights into their conformation and intramolecular interactions. These analyses often include X-ray diffraction methods to determine the arrangement of atoms and the presence of different conformers within the crystal (Rambabu et al., 2013).
Chemical Reactions and Properties
Heterocyclic compounds undergo various chemical reactions that modify their structures and properties. For example, 1-aryl-4-methyl-3,6-bis-(5-methylisoxazol-3-yl)-2-thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-ones exhibit significant antimicrobial and mosquito larvicidal activities, demonstrating the chemical versatility and biological relevance of these compounds (Rajanarendar et al., 2010).
Wissenschaftliche Forschungsanwendungen
Quinoline Derivatives in Corrosion Inhibition
Quinoline and its derivatives have been identified as effective anticorrosive materials. Their ability to form stable chelating complexes with surface metallic atoms through coordination bonding makes them valuable in protecting metals against corrosion. This characteristic is particularly beneficial in industrial applications where metal longevity is crucial (Verma, Quraishi, & Ebenso, 2020).
Biomedical Research
Quinoline and quinazoline alkaloids, notable for their significant biological properties, have been the focus of extensive biomedical research. These compounds exhibit a wide spectrum of biological activities, including antitumoral, antifungal, antibacterial, and anti-inflammatory effects. The exploration of these compounds in drug discovery highlights their potential as therapeutic agents in various disease treatments (Shang et al., 2018).
Optoelectronic Applications
Research on functionalized quinazolines and pyrimidines has shown promising applications in the field of optoelectronics. These compounds, when incorporated into π-extended conjugated systems, demonstrate valuable properties for the creation of novel optoelectronic materials. Their applications range from electronic devices to luminescent elements and photoelectric conversion elements, indicating their potential in advancing technology in this area (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Molecular Design and Device Applications
The synthesis and molecular design of Hexaazatriphenylene (HAT) derivatives, including quinoxaline analogs, underscore their importance in organic materials and nanoscience. These compounds are used in a variety of applications, such as n-type semiconductors, sensors, and energy storage, showcasing their versatility and critical role in the development of new materials and devices (Segura, Juárez, Ramos, & Seoane, 2015).
Eigenschaften
IUPAC Name |
4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-15(2)7-9-17-10-8-16(3,4)13-12(18)6-5-11(15)14(13)17/h5-6,18H,7-10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFKOHMQYNQBAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN2CCC(C3=C(C=CC1=C32)O)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357975 |
Source


|
| Record name | 1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,7,7-Tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-8-ol | |
CAS RN |
115704-83-1 |
Source


|
| Record name | 1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is tetramethyljulolidine primarily used for in current research?
A1: Tetramethyljulolidine, also known as 1,1,7,7-tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-8-ol, is frequently employed as a building block in the synthesis of organic compounds with interesting electronic and optical properties. Specifically, it's a valuable precursor for creating red-emitting materials used in organic light-emitting diodes (OLEDs). [, ]
Q2: Can you provide details on the structure and spectroscopic characteristics of tetramethyljulolidine?
A2: Tetramethyljulolidine (C16H23N) has a molecular weight of 229.36 g/mol. [, , ] Its structure incorporates a julolidine core with four methyl groups, contributing to its electron-donating properties. While specific spectroscopic data isn't extensively provided in the provided research, its derivatives are commonly characterized using techniques like 1H NMR and elemental analysis. [, ]
Q3: How does the structure of tetramethyljulolidine influence its applications in material science?
A3: The four methyl groups on the julolidine core in tetramethyljulolidine make it a strong electron donor. This property is crucial for its use in developing donor-acceptor systems with desirable optoelectronic properties. [, ] For example, it's used to build D-π-A (donor-π-bridge-acceptor) compounds where the tetramethyljulolidine acts as the electron donor, influencing the compound's light absorption and emission characteristics. []
Q4: Are there any studies on how modifying the structure of tetramethyljulolidine affects its properties?
A4: While direct modifications to the tetramethyljulolidine core aren't extensively discussed in the provided research, one study explores the impact of incorporating a benzo[b]furan ring into a chromophore containing tetramethyljulolidine. [] This modification resulted in a smaller energy gap and enhanced non-linear optical properties, highlighting how structural changes can significantly impact the material's functionality.
Q5: Are there any known challenges or limitations associated with using tetramethyljulolidine in materials?
A5: One study mentions that while the amide group in julolidine derivatives successfully directs ortho-metalation, this effect is not observed in the tetramethyljulolidine system. [] This suggests that the presence of the four methyl groups might hinder certain reactions or modifications, potentially impacting its versatility in specific synthetic routes.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

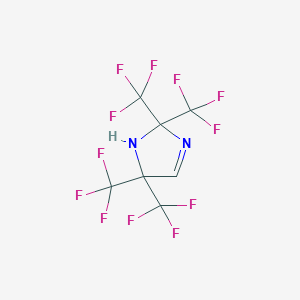
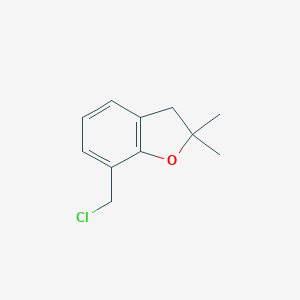
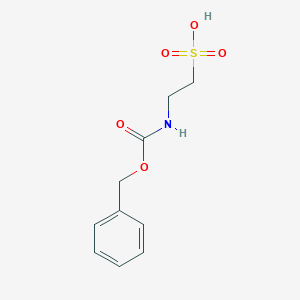
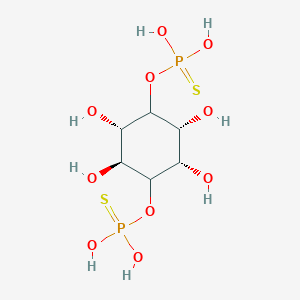


![2,3-bis[(Z)-octadec-9-enoxy]propyl-trimethylazanium](/img/structure/B56002.png)
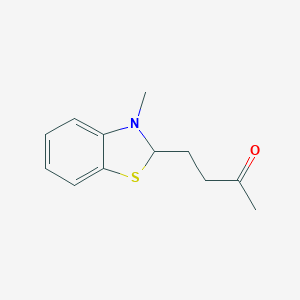
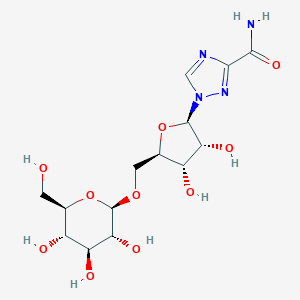
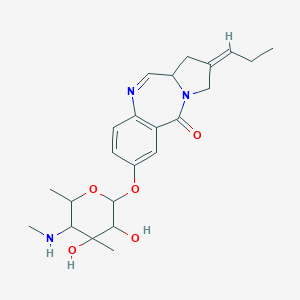
![2-{2-[Bis-(2-hydroxy-ethyl)-amino]-ethyl}-isoindole-1,3-dione](/img/structure/B56011.png)
![2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol](/img/structure/B56014.png)
